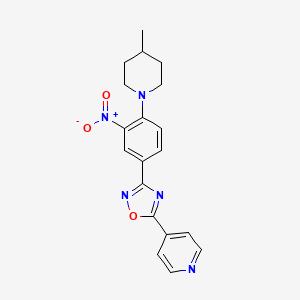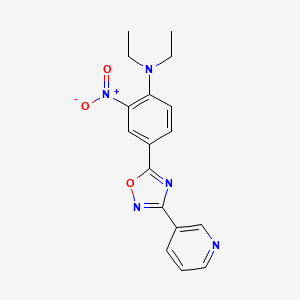
N-(2,4-dimethylphenyl)-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethylphenyl)-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as Compound A, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A is not fully understood, but it is believed to act through the inhibition of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. This compound A has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects
This compound A has been shown to have several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6), and the activation of anti-inflammatory cytokines, such as interleukin-10 (IL-10). It has also been shown to increase insulin sensitivity and glucose uptake in skeletal muscle cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,4-dimethylphenyl)-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A in lab experiments is its specificity for NF-κB inhibition, which can help researchers study the role of NF-κB in various diseases and conditions. However, one limitation is the lack of information on the pharmacokinetics and pharmacodynamics of this compound A, which can make it difficult to determine the optimal dose and treatment regimen.
Future Directions
There are several future directions for the study of N-(2,4-dimethylphenyl)-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A. One direction is to further investigate its potential therapeutic properties in neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another direction is to study its potential use in treating metabolic disorders, such as diabetes and obesity. Additionally, more research is needed to understand the pharmacokinetics and pharmacodynamics of this compound A, which can help optimize its use in clinical settings.
In conclusion, this compound A is a synthetic compound that has shown potential therapeutic properties in various scientific research applications. Its mechanism of action involves the inhibition of NF-κB and activation of PPARγ, and it has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects. While there are advantages and limitations to using this compound A in lab experiments, there are several future directions for its study, including its potential use in treating neurodegenerative diseases and metabolic disorders.
Synthesis Methods
The synthesis of N-(2,4-dimethylphenyl)-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A involves several steps, including the reaction of 2,4-dimethylphenylhydrazine with 2-bromo-1-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)ethanone, followed by the reaction with ethyl chloroacetate and hydrolysis with sodium hydroxide. The final product is purified using column chromatography.
Scientific Research Applications
N-(2,4-dimethylphenyl)-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects in vitro and in vivo. This compound A has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-13(2)20-23-21(27-24-20)16-6-5-7-17(11-16)26-12-19(25)22-18-9-8-14(3)10-15(18)4/h5-11,13H,12H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZQPFXYDPMKRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC(=C2)C3=NC(=NO3)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B7699553.png)




